5-Fluoropyridine Substituent Confers ~54-Fold Superior HsMetAP1 Potency Compared to Unsubstituted Pyridine in the Matched Pyridinylpyrimidine Scaffold
In a systematic SAR analysis of pyridinylpyrimidine derivatives against purified recombinant human MetAP1, introducing a 5-fluoro substituent on the pyridine ring (compound 18h, which shares the 4-chloro-2-(5-fluoropyridin-2-yl)pyrimidine core scaffold minus the C4-amine side chain) yielded an EC₅₀ of 0.049 μM (49 nM) against HsMetAP1. In contrast, the unsubstituted pyridine comparator 18a (4-chloro-2-(pyridin-2-yl)pyrimidine core with the same C4-phenethylamine side chain) exhibited an EC₅₀ of 2.64 μM against HsMetAP1 [1]. This represents a 54-fold improvement in target potency attributable to the 5-fluoropyridine motif. The original hit compound 2 (C5-Cl, C4-NHCH₂CH₂Ph, unsubstituted pyridine) showed an IC₅₀ of 0.86 μM against HsMetAP1, further confirming that the 5-fluoropyridine substitution provides meaningful potency gains over the baseline pyridinylpyrimidine scaffold [2]. The 4-chloro group at C4 of the target compound serves as the synthetic attachment point for introducing optimized C4 side chains, analogous to the synthetic route used to prepare the 18-series compounds via 4-chloropyrimidine intermediates [3].
| Evidence Dimension | HsMetAP1 inhibitory potency (EC₅₀ / IC₅₀) |
|---|---|
| Target Compound Data | Compound 18h (R₂ = 5-F-pyridin-2-yl, core scaffold matching target compound plus C4-phenethylamine): EC₅₀ = 0.049 ± 0.07 μM (49 nM) against HsMetAP1 [1] |
| Comparator Or Baseline | Compound 18a (R₂ = unsubstituted pyridin-2-yl): EC₅₀ = 2.64 μM against HsMetAP1; Compound 2 (C5-Cl, unsubstituted pyridine): IC₅₀ = 0.86 μM against HsMetAP1 [1][2] |
| Quantified Difference | ~54-fold increase in HsMetAP1 potency for 5-F-pyridinyl analog (18h, 0.049 μM) vs. unsubstituted pyridinyl analog (18a, 2.64 μM); ~18-fold improvement vs. hit compound 2 (0.86 μM) |
| Conditions | In vitro inhibition of purified recombinant human MetAP1; EC₅₀ values reported as mean ± SD of 2–3 determinations [1][2] |
Why This Matters
For medicinal chemistry teams optimizing HsMetAP1 inhibitors, the ~54-fold potency gain conferred by the 5-fluoropyridine substituent directly determines whether a lead series meets target product profile potency thresholds, making the fluorinated building block essential for SAR exploration.
- [1] Zhang, P.; Yang, X.; Zhang, F.; Gabelli, S. B.; Wang, R.; Zhang, Y.; Bhat, S.; Chen, X.; Furlani, M.; Amzel, L. M.; Liu, J. O.; Ma, D. Pyridinylpyrimidines Selectively Inhibit Human Methionine Aminopeptidase-1. Bioorg. Med. Chem. 2013, 21 (9), 2600–2617. Table 3: Compound 18h (R2 = F) EC₅₀ = 0.049 ± 0.07 μM vs. HsMetAP1. DOI: 10.1016/j.bmc.2013.02.023. View Source
- [2] Zhang, P.; Yang, X.; Zhang, F.; Gabelli, S. B.; Wang, R.; Zhang, Y.; Bhat, S.; Chen, X.; Furlani, M.; Amzel, L. M.; Liu, J. O.; Ma, D. Pyridinylpyrimidines Selectively Inhibit Human Methionine Aminopeptidase-1. Bioorg. Med. Chem. 2013, 21 (9), 2600–2617. Table 1: Compound 2 IC₅₀ = 0.86 ± 0.04 μM vs. HsMetAP1. DOI: 10.1016/j.bmc.2013.02.023. View Source
- [3] Zhang, P.; Yang, X.; Zhang, F.; Gabelli, S. B.; Wang, R.; Zhang, Y.; Bhat, S.; Chen, X.; Furlani, M.; Amzel, L. M.; Liu, J. O.; Ma, D. Pyridinylpyrimidines Selectively Inhibit Human Methionine Aminopeptidase-1. Bioorg. Med. Chem. 2013, 21 (9), 2600–2617. Scheme 1: Synthesis of 4-chloropyrimidine intermediates 8. DOI: 10.1016/j.bmc.2013.02.023. View Source
